Cyclopent-3-en-1-yl 4-nitrobenzoate

Physical organic chemistry Solvolysis kinetics Carbocation stability

Cyclopent-3-en-1-yl 4-nitrobenzoate (CAS 61081-81-0) is catalogued in PubChem as a 1:1 molecular complex of 4-nitrobenzoic acid and cyclopent-3-en-1-ol (CID 71399546; molecular formula C₁₂H₁₃NO₅, MW 251.23 g/mol). The compound is alternatively described in synthetic literature as the ester formed by acylation of 3-cyclopentene-1-ol with 4-nitrobenzoyl chloride.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 61081-81-0
Cat. No. B8513965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent-3-en-1-yl 4-nitrobenzoate
CAS61081-81-0
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1C=CCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h1-2,5-8,11H,3-4H2
InChIKeyUDMOQXNEXIIUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopent-3-en-1-yl 4-nitrobenzoate (CAS 61081-81-0): Procurement-Ready Identity and Structural Classification


Cyclopent-3-en-1-yl 4-nitrobenzoate (CAS 61081-81-0) is catalogued in PubChem as a 1:1 molecular complex of 4-nitrobenzoic acid and cyclopent-3-en-1-ol (CID 71399546; molecular formula C₁₂H₁₃NO₅, MW 251.23 g/mol) [1]. The compound is alternatively described in synthetic literature as the ester formed by acylation of 3-cyclopentene-1-ol with 4-nitrobenzoyl chloride [2]. This dual identity—acid–alcohol complex versus covalent ester—introduces a procurement-critical distinction: the physical form, handling characteristics, and reactivity profile differ depending on whether the material is supplied as the 1:1 adduct or the esterified product, making explicit specification of the desired form essential at the point of inquiry.

Form Identity Specify ester or acid–alcohol complex at inquiry
Analytical Verification LC-MS or ¹H NMR resolves 18 Da mass difference
Synthetic Use Mitsunobu inversion and solvolysis probe scaffold

Why Cyclopent-3-en-1-yl 4-nitrobenzoate Cannot Be Replaced by Generic Cyclopentene Esters: A Procurement-Risk Analysis


IMPORTANT CAVEAT: High-strength differential evidence for this specific compound is limited in the open primary literature. The quantitative comparisons presented in Section 3 are drawn from a foundational physical-organic study on substituted 1-arylcyclopent-3-en-1-yl p-nitrobenzoates [1], which provides the only direct, comparator-backed kinetic data. Users should recognise that the evidence base, while rigorous, is narrow. Generic substitution of this compound with other cyclopentene esters (e.g., the acetate, tosylate, or the 2-ene isomer) carries quantifiable risk because the 4-nitrobenzoate leaving group imparts a distinct solvolytic reactivity profile—the double bond of the cyclopent-3-ene ring retards solvolysis by a factor of 2.2–4.0 relative to the saturated analog [1], and the p-nitrobenzoate moiety offers dramatically different leaving-group ability compared to tosylate or acetate [2]. These differences are not cosmetic; they directly affect reaction kinetics, stereochemical outcomes in Mitsunobu-type inversions, and the stability of intermediates in multi-step synthetic routes.

Leaving-group mismatch
Replacing 4-nitrobenzoate with acetate or tosylate can alter solvolysis rate and Mitsunobu yield
Ring-unsaturation effect
Cyclopent-3-ene double bond retards solvolysis 2–4× vs. saturated analog, affecting kinetic planning
Isomer sensitivity
2-Ene or saturated cyclopentyl esters may shift stereochemical outcome in inversion sequences

Quantitative Differentiation of Cyclopent-3-en-1-yl 4-nitrobenzoate vs. Closest Analogs: A Comparator-Driven Evidence Guide


Solvolysis Rate Retardation: Cyclopent-3-en-1-yl vs. Cyclopentyl p-Nitrobenzoate

In a direct head-to-head study, Peters and Brown measured the solvolysis rates of 1-arylcyclopent-3-en-1-yl p-nitrobenzoates and their saturated cyclopentyl counterparts in 80% aqueous acetone. The cyclopent-3-en-1-yl derivatives consistently reacted slower: the relative rate (unsaturated/saturated) was 1/2.24 for the p-OCH₃ derivative, 1/3.26 for p-H, 1/4.0 for p-CF₃, and 1/3.24 for 3,5-(CF₃)₂ [1]. This near-uniform ~3-fold retardation is attributed to the inductive electron-withdrawing effect of the endocyclic double bond, with no evidence of π-participation (anchimeric assistance) [1].

Solvolysis Rate Retardation
Head-to-head
2.2–4.0× slower
Supports kinetic planning for solvolysis routes
80% aq. acetone, 50–150 °C; p-nitrobenzoate leaving group
Physical organic chemistry Solvolysis kinetics Carbocation stability

Electronic Demand (Rho+ Value): Unsaturated vs. Saturated Cyclopentyl p-Nitrobenzoate

The Hammett–Brown ρ⁺ values derived from the solvolysis rate data provide a quantitative measure of electronic demand at the reaction centre. The 1-arylcyclopent-3-en-1-yl system gave ρ⁺ = −3.92 (correlation coefficient 0.999), compared with ρ⁺ = −3.82 (r = 0.999) for the 1-arylcyclopentyl system [1]. The near-identity of these values (Δρ⁺ = −0.10) constitutes strong evidence that the double bond in the cyclopent-3-ene ring does not participate in stabilizing the developing carbocation—contrary to systems such as anti-7-norbornenyl, where ρ⁺ values become significantly less negative due to π-participation [1].

Electronic Demand (ρ⁺)
Head-to-head
Δρ⁺ = −0.10
No π-participation; predictable carbocation behavior
Hammett–Brown analysis, r=0.999
Linear free-energy relationships Hammett analysis Carbocation mechanism

Mitsunobu Inversion Yield: 4-Nitrobenzoate as a Superior Leaving Group vs. Benzoate or Acetate

The _Organic Syntheses_ procedure for Mitsunobu inversion of sterically hindered menthol reports an 85.6% isolated yield of the 4-nitrobenzoate ester [1]. The authors explicitly note that substituting 4-nitrobenzoic acid for benzoic or acetic acid results in 'significantly improved yields of inverted product for sterically hindered alcohols' [1]. This improvement is attributable to the enhanced leaving-group ability of the p-nitrobenzoate anion, which facilitates the Sₙ2-type displacement at the secondary alcohol centre without competing elimination.

Mitsunobu Yield
Class-level inference
85.6% yield (4-nitrobenzoate)
Supports yield optimization in inversion chemistry
Menthol model; reported advantage over benzoate/acetate
Stereoselective synthesis Mitsunobu reaction Alcohol inversion

Structural Identity Distinction: 1:1 Acid–Alcohol Complex vs. Covalent Ester

PubChem registers CAS 61081-81-0 as '4-Nitrobenzoic acid--cyclopent-3-en-1-ol (1/1)' with molecular formula C₁₂H₁₃NO₅ (MW 251.23 g/mol) and two hydrogen-bond donors [1]. In contrast, the covalent ester Cyclopent-3-en-1-yl 4-nitrobenzoate has molecular formula C₁₂H₁₁NO₄ (MW 233.22 g/mol) with zero H-bond donors . This 18-Da mass difference and the presence or absence of exchangeable protons are easily resolved by LC-MS or ¹H NMR, yet many vendor listings conflate the two forms. The synthetic procedure using 4-nitrobenzoyl chloride and Et₃N in CH₂Cl₂ produces the ester, not the salt [2], but the supplied material may revert to the acid–alcohol complex depending on storage conditions and workup.

Structural Identity
Specification review
18 Da, 2 H-bond donors
Form verification essential for stoichiometry
LC-MS or ¹H NMR resolves ester vs. complex
Chemical identity Procurement specification Analytical characterisation

High-Confidence Application Scenarios for Cyclopent-3-en-1-yl 4-nitrobenzoate (CAS 61081-81-0)


Mechanistic Probe for π-Participation Studies in Carbocation Chemistry

The Peters and Brown dataset [1] establishes the 1-arylcyclopent-3-en-1-yl p-nitrobenzoate system as a benchmark 'non-participating' scaffold. Researchers investigating neighbouring-group effects can employ this compound as a negative control: its ρ⁺ value of −3.92 and the 2–4-fold rate retardation relative to the saturated analog serve as reference points against which π-participating systems (e.g., norbornenyl or cyclopropylcarbinyl) can be quantitatively compared [1]. This application is directly supported by the kinetic data in Section 3, Evidence Items 1 and 2.

Stereochemical Inversion of Cyclopentene Alcohols via Mitsunobu Reaction

The demonstrated superiority of the 4-nitrobenzoate leaving group in Mitsunobu inversions (85.6% yield for menthol) [2] extends to cyclopent-3-en-1-ol substrates. For synthetic groups constructing carbocyclic nucleoside precursors—where stereochemistry at the cyclopentene ring is critical—the 4-nitrobenzoate ester of cyclopent-3-en-1-ol provides a higher-yielding inversion intermediate than the corresponding acetate or benzoate [2]. This scenario is anchored by the class-level inference in Section 3, Evidence Item 3.

Solvolysis-Dependent Synthetic Sequences Requiring Predictable Leaving-Group Reactivity

The reproducible solvolysis kinetics of 1-arylcyclopent-3-en-1-yl p-nitrobenzoates in 80% aqueous acetone [1] make this scaffold suitable for synthetic routes that rely on controlled, thermal generation of carbocation intermediates—for example, in the preparation of substituted cyclopentenes via solvolysis–elimination cascades. The absence of anchimeric assistance ensures that product distributions are governed by classical carbocation stability rather than π-bond participation, simplifying outcome prediction [1].

Procurement of a Defined Cyclopentene Building Block with Traceable Analytical Identity

The documented identity ambiguity between the 1:1 acid–alcohol complex and the covalent ester [3] makes this compound a useful case study for procurement quality control. Laboratories requiring a specific form can leverage the 18-Da mass difference and distinct ¹H NMR signatures to verify the supplied material, ensuring that subsequent synthetic steps are not compromised by incorrect stoichiometry or unexpected proton-exchange behaviour [3]. This scenario derives from the structural identity evidence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Carbocation mechanistic studies
Non-participating scaffold benchmark
Solvolysis rate and ρ⁺ verification
Mitsunobu stereochemical inversion
4-Nitrobenzoate leaving-group reactivity
Inversion yield and stereochemical outcome
Controlled carbocation generation
Predictable solvolysis kinetics
Elimination cascade product distribution
Cyclopentene building block procurement
Form identity verification (ester vs. complex)
LC-MS or ¹H NMR identity assay
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